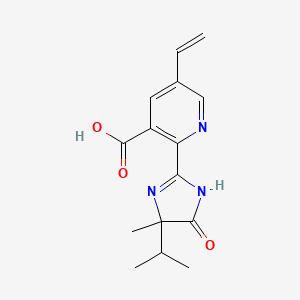
5-Vinyl-2-(4-isopropyl-4-methyl-5-oxo-2-imidazoline-2-yl) Nicotinic Acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Vinyl-2-(4-isopropyl-4-methyl-5-oxo-2-imidazoline-2-yl) Nicotinic Acid is a complex organic compound that belongs to the class of pyridinemonocarboxylic acids This compound is characterized by the presence of a nicotinic acid core substituted at position 2 by a 4,5-dihydro-imidazol-2-yl group, which is further substituted by isopropyl, methyl, and oxo groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5-Vinyl-2-(4-isopropyl-4-methyl-5-oxo-2-imidazoline-2-yl) Nicotinic Acid typically involves the reaction of diethyl 5-methylpyridine-2,3-dicarboxylate with 2-amino-2,3-dimethylbutanehydrazide. The reaction is carried out under controlled conditions to ensure the formation of the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions, purification steps, and quality control measures to ensure the consistency and purity of the final product.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the imidazoline ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can occur at the oxo group, converting it into a hydroxyl group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various electrophiles can be used in the presence of catalysts to facilitate substitution reactions.
Major Products: The major products formed from these reactions include oxidized derivatives, reduced forms with hydroxyl groups, and substituted compounds with different functional groups.
Aplicaciones Científicas De Investigación
5-Vinyl-2-(4-isopropyl-4-methyl-5-oxo-2-imidazoline-2-yl) Nicotinic Acid has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mecanismo De Acción
The mechanism of action of 5-Vinyl-2-(4-isopropyl-4-methyl-5-oxo-2-imidazoline-2-yl) Nicotinic Acid involves the inhibition of acetohydroxyacid synthase, an enzyme crucial for protein synthesis in plants. This disruption leads to the inhibition of protein synthesis, which is not found in mammalian tissues, making it a selective herbicide .
Comparación Con Compuestos Similares
Imazapic: 2-(4-Isopropyl-4-methyl-5-oxo-2-imidazolin-2-yl)-5-methylnicotinic acid.
Imazamox: 2-(4-Isopropyl-4-methyl-5-oxo-2-imidazolin-2-yl)-5-methoxymethylnicotinic acid.
Imazethapyr: 5-Ethyl-2-(4-isopropyl-4-methyl-5-oxo-1H-imidazolin-2-yl)nicotinic acid.
Uniqueness: 5-Vinyl-2-(4-isopropyl-4-methyl-5-oxo-2-imidazoline-2-yl) Nicotinic Acid is unique due to its vinyl group, which allows for additional chemical modifications and potential applications. This structural feature distinguishes it from other similar compounds and enhances its versatility in various chemical reactions and applications.
Propiedades
Fórmula molecular |
C15H17N3O3 |
|---|---|
Peso molecular |
287.31 g/mol |
Nombre IUPAC |
5-ethenyl-2-(4-methyl-5-oxo-4-propan-2-yl-1H-imidazol-2-yl)pyridine-3-carboxylic acid |
InChI |
InChI=1S/C15H17N3O3/c1-5-9-6-10(13(19)20)11(16-7-9)12-17-14(21)15(4,18-12)8(2)3/h5-8H,1H2,2-4H3,(H,19,20)(H,17,18,21) |
Clave InChI |
ZZWDFTIBNLMOHC-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C1(C(=O)NC(=N1)C2=C(C=C(C=N2)C=C)C(=O)O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


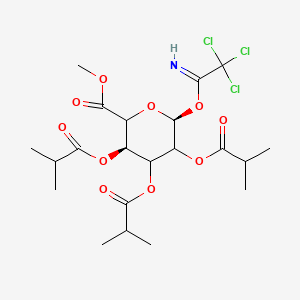

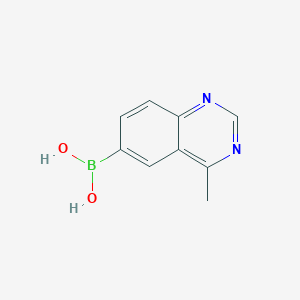



![(S)-alpha-[[(4-Ethyl-2,3-dioxo-1-piperazinyl)carbonyl]amino]benzeneacetic Acid](/img/structure/B13450347.png)

![Methyl 4-[4-(benzyloxy)phenyl]butanoate](/img/structure/B13450367.png)
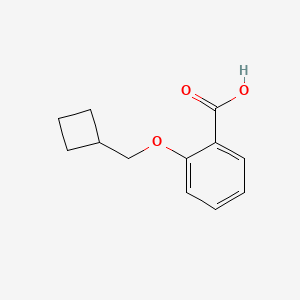
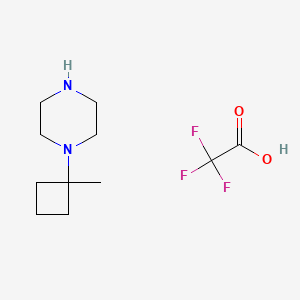
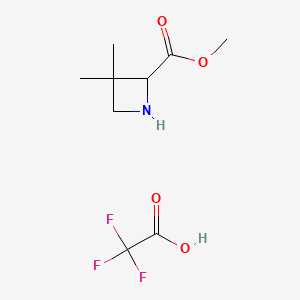
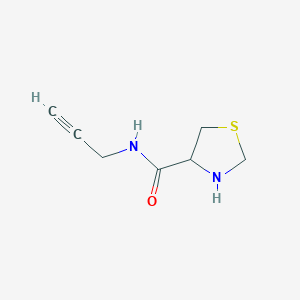
![tert-butyl N-[(2R,3S)-3-hydroxy-4-[2-methylpropyl-(4-nitrophenyl)sulfonylamino]-1-phenylbutan-2-yl]carbamate](/img/structure/B13450386.png)
